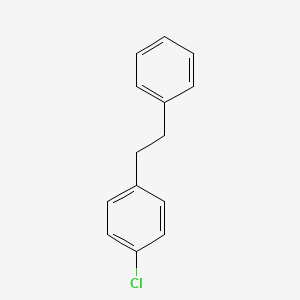
1-Chloro-4-(2-phenylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-phenylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a chlorine atom and a phenylethyl group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2-phenylethyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with phenylethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(2-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-phenylethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The primary product is 1-phenylethylbenzene.
Applications De Recherche Scientifique
1-Chloro-4-(2-phenylethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-4-(2-phenylethyl)benzene involves its interactions with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the phenylethyl group undergoes oxidative cleavage to form ketones or carboxylic acids. The specific pathways and intermediates depend on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(2-phenylethyl)benzene can be compared with other similar compounds such as:
Chlorobenzene: Lacks the phenylethyl group and has different reactivity and applications.
1-Chloro-4-(phenylethynyl)benzene: Contains an ethynyl group instead of an ethyl group, leading to different chemical properties and reactivity.
1-Phenylethylbenzene: Lacks the chlorine atom, resulting in different reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of a chlorine atom and a phenylethyl group, which imparts specific reactivity and applications in various fields.
Propriétés
Numéro CAS |
14310-22-6 |
|---|---|
Formule moléculaire |
C14H13Cl |
Poids moléculaire |
216.70 g/mol |
Nom IUPAC |
1-chloro-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
Clé InChI |
WZTJFRVXSHGGEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


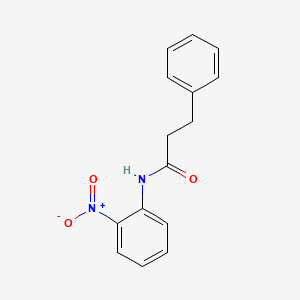


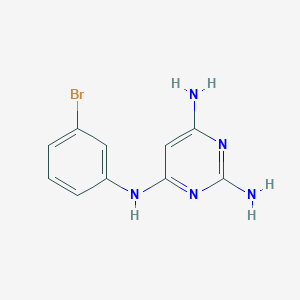

![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
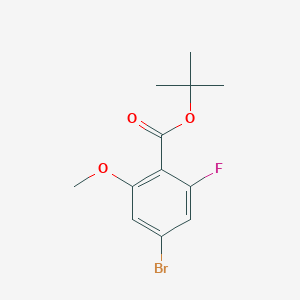


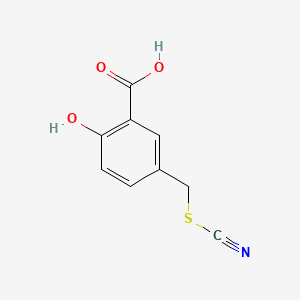

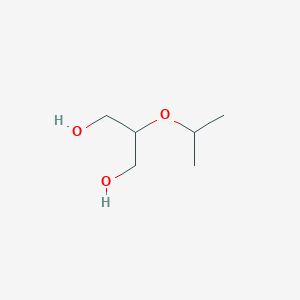
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)
